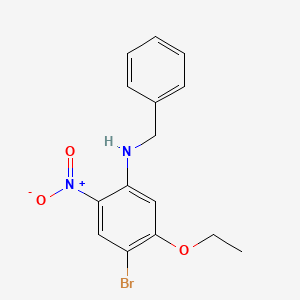

N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-4-bromo-5-ethoxy-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN2O3/c1-2-21-15-9-13(14(18(19)20)8-12(15)16)17-10-11-6-4-3-5-7-11/h3-9,17H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKYKIKHFLRLSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)NCC2=CC=CC=C2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718319 | |

| Record name | N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345471-72-8 | |

| Record name | N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline, a substituted N-benzylaniline of interest in pharmaceutical and materials science research. Due to the limited publicly available experimental data on this specific molecule, this document synthesizes information on its fundamental characteristics, proposes a viable synthetic route, and outlines detailed, field-proven experimental protocols for its thorough characterization. By leveraging data from structurally related analogs, this guide offers a robust framework for researchers to handle, analyze, and utilize N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline in their work. The methodologies described herein are designed to ensure scientific integrity and provide a self-validating system for data generation.

Introduction

N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline (CAS No. 1345471-72-8) is a complex organic molecule with potential applications as a pharmaceutical intermediate and in the synthesis of functional materials[1]. Its structure, featuring a substituted nitroaniline core with a benzyl group, suggests a nuanced profile of chemical reactivity and physical properties that are critical to understand for its effective application. This guide serves as a foundational resource for researchers, providing not just theoretical knowledge but also practical, step-by-step protocols for the synthesis and characterization of this compound. The causality behind experimental choices is explained to empower researchers with the ability to adapt and troubleshoot these methods.

Molecular Structure and Core Properties

The foundational attributes of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline are summarized in the table below. These have been compiled from available supplier information.

| Property | Value | Source |

| CAS Number | 1345471-72-8 | [1] |

| Molecular Formula | C₁₅H₁₅BrN₂O₃ | [1] |

| Molecular Weight | 351.20 g/mol | [1] |

| Purity (Typical) | ≥ 98% | [1] |

Proposed Synthesis of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline

Rationale for the Proposed Synthetic Route

This two-step approach is favored for its generally high yields and clean reaction profiles. The initial condensation to a Schiff base is typically straightforward, and the subsequent reduction using a mild reducing agent like sodium borohydride avoids the over-alkylation that can be a side-reaction in direct benzylation with benzyl halides[2].

Experimental Protocol

Step 1: Synthesis of the Schiff Base (N-(benzylidene)-4-bromo-5-ethoxy-2-nitroaniline)

-

To a solution of 4-bromo-5-ethoxy-2-nitroaniline (1 equivalent) in methanol, add benzaldehyde (1.1 equivalents).

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the Schiff base.

-

Collect the solid product by vacuum filtration, wash with cold methanol, and dry under vacuum.

Step 2: Reduction of the Schiff Base to N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline

-

Suspend the synthesized Schiff base (1 equivalent) in methanol.

-

Cool the suspension in an ice bath to 0-5 °C.

-

Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline.

Physicochemical Characterization

A thorough understanding of the physicochemical properties is paramount for the successful application of any chemical compound. The following sections detail the standard protocols for determining the key properties of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1°C.

Experimental Protocol (Using a Digital Melting Point Apparatus):

-

Finely powder a small amount of the dry sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Set a rapid heating rate to quickly determine an approximate melting range.

-

Allow the apparatus to cool.

-

Prepare a new sample and heat at a slower rate (1-2 °C/minute) through the approximate melting range to determine the precise melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid.

Comparative Melting Points of Related Compounds:

| Compound | Melting Point (°C) |

| 4-Bromo-2-nitroaniline | 110-113 |

| N-benzyl-2-methyl-4-nitroaniline | Not Available |

| N-benzyl-4-nitroaniline | Not Available |

Solubility Profile

The solubility of a compound in various solvents is crucial for its application in solution-phase reactions, formulations, and biological assays. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Experimental Protocol (Shake-Flask Method):

-

Add an excess amount of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand to let undissolved solids settle.

-

Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculate the solubility in mg/mL or mol/L.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and purity of the synthesized compound.

4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol (¹H and ¹³C NMR):

-

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

-

Process the spectra to identify chemical shifts, coupling constants, and integration values to confirm the structure.

4.3.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Identify characteristic absorption bands for key functional groups (e.g., N-H, C-H, NO₂, C-O, C-Br).

4.3.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Experimental Protocol (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution directly into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in positive or negative ion mode.

-

Determine the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight.

Safety and Handling

While specific toxicity data for N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline is not available, it is prudent to handle it with care, assuming it may be harmful. The safety data for structurally related nitroanilines indicates potential hazards.

General Safety Precautions:

-

Engineering Controls: Handle in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Hazard Classification of Structurally Similar Compounds:

| Compound | GHS Hazard Statements |

| N-benzyl-2-methyl-4-nitroaniline | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3] |

| N-benzyl-4-nitroaniline | H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation)[4] |

| 4-Bromo-2-nitroaniline | H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[5] |

Potential Applications

As indicated by a commercial supplier, N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline is a versatile intermediate. Its potential applications include:

-

Pharmaceutical Synthesis: The substituted nitroaniline scaffold is a common feature in many biologically active molecules. The nitro group can be reduced to an amine, providing a key functional handle for further elaboration in drug discovery programs.

-

Functional Materials: The presence of a nitro group (an electron-withdrawing group) and an amino group (an electron-donating group) on the same aromatic ring suggests potential for non-linear optical (NLO) properties.

-

Coupling Reactions: The bromine atom on the aromatic ring can serve as a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to build more complex molecular architectures.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and physicochemical characterization of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline. While experimental data for this specific compound remains scarce in the public domain, the proposed synthetic route and detailed analytical protocols, supported by comparative data from related compounds, offer a solid foundation for researchers. Adherence to these methodologies will ensure the generation of high-quality, reliable data, thereby facilitating the exploration of this molecule's potential in drug development and materials science.

References

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

ResearchGate. 2-Bromo-4-nitroaniline. [Link]

-

ResearchGate. N-benzylaniline synthesis from nitrobenzene. [Link]

-

DergiPark. SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. [Link]

-

PubMed Central. N-(4-Methoxy-2-nitrophenyl)acetamide. [Link]

-

Research India Publications. Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. [Link]

-

PubMed Central. 2-Bromo-4-nitroaniline. [Link]

-

Beilstein Journals. Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. [Link]

-

PubChem. N-benzyl-2-methyl-4-nitroaniline. [Link]

- Google Patents.

-

ResearchGate. N-Benzyl-3-nitroaniline. [Link]

-

PubChem. N-benzyl-2,4-difluoro-5-nitroaniline. [Link]

-

PubChem. N-benzyl-4-nitroaniline. [Link]

-

PubChem. 4-Bromo-2-nitroaniline. [Link]

-

Chemsrc. 5-ethoxy-2-nitroaniline. [Link]

-

BIOFOUNT. N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline. [Link]

Sources

- 1. 1345471-72-8 | N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline - Aromsyn Co.,Ltd. [aromsyn.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. N-benzyl-2-methyl-4-nitroaniline | C14H14N2O2 | CID 2851650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-benzyl-4-nitroaniline | C13H12N2O2 | CID 84342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]

structure elucidation of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline

An In-depth Technical Guide to the Structure Elucidation of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline

Abstract

The unequivocal determination of a molecule's chemical structure is a cornerstone of chemical research and development, ensuring safety, efficacy, and reproducibility. This guide provides a comprehensive, multi-faceted approach to the , a substituted nitroaniline derivative. By integrating data from Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, we present a logical and self-validating workflow. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the analytical choices, thereby demonstrating a field-proven methodology for characterizing complex organic molecules.

Introduction and Foundational Assessment

N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline (CAS: 1345471-72-8) is a complex aromatic compound featuring multiple functional groups that present a unique characterization challenge.[1] Its structure contains a highly substituted aniline core, a benzyl group, a nitro group, a bromine atom, and an ethoxy group. Accurate structural confirmation is critical for its use as a potential intermediate in the synthesis of pharmaceuticals or functional materials.[1]

Our elucidation strategy begins with fundamental information and proceeds through progressively more detailed spectroscopic analysis.

Molecular Formula: C₁₅H₁₅BrN₂O₃[1] Molecular Weight: 351.20 g/mol [1]

Degree of Unsaturation: The degree of unsaturation (DoU) provides initial insight into the number of rings and/or multiple bonds. DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 15 + 1 - (15/2) - (1/2) + (2/2) = 16 - 7.5 - 0.5 + 1 = 9 The calculated DoU of 9 is consistent with the presence of two benzene rings (4 DoU each) and a nitro group (1 DoU).

The overall workflow for this structural elucidation is depicted below.

Caption: Overall workflow for structure elucidation.

Mass Spectrometry (MS): Elemental Composition and Fragmentation

Expertise & Experience: Mass spectrometry is the first-line technique to confirm the molecular weight and elemental composition, particularly when heteroatoms like bromine with distinct isotopic patterns are present.

Trustworthiness: The presence of bromine provides a self-validating isotopic signature. The natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50.7% and 49.3%, respectively. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive indicator for the presence of a single bromine atom.

Expected Results:

-

Molecular Ion: A molecular ion peak ([M]⁺) should be observed at m/z ≈ 350, corresponding to the C₁₅H₁₅⁷⁹BrN₂O₃ isotopologue.

-

Isotopic Peak: An [M+2]⁺ peak of nearly identical abundance should be observed at m/z ≈ 352, corresponding to the C₁₅H₁₅⁸¹BrN₂O₃ isotopologue.

-

Fragmentation: The molecule is expected to fragment in predictable ways, providing clues to its substructures. The bond between the aniline nitrogen and the benzylic carbon is relatively labile, as is the benzylic C-C bond.

Caption: Predicted key fragmentation pathways in ESI-MS.

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use an Electrospray Ionization (ESI) mass spectrometer operating in positive ion mode.

-

Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data over a mass range of m/z 50-500.

FT-IR Spectroscopy: Functional Group Identification

Expertise & Experience: FT-IR is a rapid and non-destructive technique perfect for identifying the key functional groups proposed in the molecular formula. The presence of nitro, amine, ether, and aromatic functionalities gives rise to a rich and informative spectrum.

Trustworthiness: The combination of specific absorption bands serves as a validation system. For instance, observing both N-H stretching and the characteristic asymmetric and symmetric stretches of a nitro group strongly supports the nitroaniline core structure.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale & Reference |

| Secondary Amine | N-H Stretch | 3350 - 3450 | A single, sharp peak is expected for the N-H bond of the secondary amine. |

| Alkyl C-H | C-H Stretch | 2850 - 3000 | Characteristic of the ethoxy and benzyl CH₂ and CH₃ groups. |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Peaks just above 3000 cm⁻¹ confirm the presence of C-H bonds on the benzene rings. |

| Aromatic C=C | C=C Stretch | 1580 - 1620 | Multiple sharp bands indicate the aromatic ring skeleton. |

| Nitro Group | Asymmetric N=O Stretch | 1500 - 1550 | A very strong absorption due to the electron-withdrawing nature of the group. |

| Nitro Group | Symmetric N=O Stretch | 1330 - 1370 | A second strong absorption, confirming the NO₂ moiety. |

| Ether C-O | Asymmetric C-O-C Stretch | 1200 - 1270 | Strong band characteristic of an aryl-alkyl ether. |

| Bromo-Aryl | C-Br Stretch | 500 - 650 | Found in the fingerprint region, confirming the carbon-bromine bond.[2] |

Experimental Protocol: FT-IR (ATR)

-

Sample Preparation: Place a small, solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Perform a background scan with a clean ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Lower the ATR anvil to ensure good contact with the sample. Co-add 16 to 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Blueprint

Expertise & Experience: While MS and IR confirm the pieces, NMR spectroscopy assembles them. ¹H and ¹³C NMR provide the atomic connectivity and chemical environment, allowing for the definitive placement of each substituent on the aromatic rings.

Trustworthiness: The combination of chemical shift (δ), signal integration, and spin-spin coupling (J) creates a highly detailed and self-consistent dataset. 2D NMR techniques like COSY and HSQC can then be used to validate the proton-proton and proton-carbon connectivities directly.

¹H NMR Spectroscopy: Predicted Spectrum

The ¹H NMR spectrum is predicted to show distinct signals for each unique proton environment. The highly substituted aniline ring will display two singlets, a result of the protons having no adjacent proton neighbors.

Caption: Molecular structure with key proton assignments.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H-3 | 7.8 - 8.0 | Singlet (s) | 1H | Strongly deshielded by the ortho-nitro group. No adjacent protons for coupling.[3] |

| Benzyl-Ar (ortho) | 7.3 - 7.5 | Multiplet (m) | 2H | Standard aromatic region for protons on the benzyl ring.[4] |

| Benzyl-Ar (meta/para) | 7.3 - 7.5 | Multiplet (m) | 3H | Overlapping signals for the remaining benzyl aromatic protons.[4] |

| H-6 | 6.4 - 6.6 | Singlet (s) | 1H | Shielded by the ortho-amino and para-ethoxy groups. No adjacent protons. |

| NH | 5.8 - 6.2 | Broad Singlet (br s) | 1H | Chemical shift can be variable and may exchange with D₂O. |

| Benzyl-CH₂ | 4.4 - 4.6 | Singlet (s) | 2H | Characteristic shift for benzylic protons attached to nitrogen.[4] |

| Ethoxy-CH₂ | 4.0 - 4.2 | Quartet (q) | 2H | Methylene protons of the ethoxy group, split by the adjacent methyl group. |

| Ethoxy-CH₃ | 1.4 - 1.6 | Triplet (t) | 3H | Methyl protons of the ethoxy group, split by the adjacent methylene group. |

¹³C NMR Spectroscopy: Predicted Spectrum

The ¹³C NMR spectrum is expected to show 13 distinct signals, as the two ortho and two meta carbons of the benzyl ring are chemically equivalent due to free rotation.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C-5 (C-OEt) | 148 - 152 | Aromatic carbon attached to the strongly electron-donating ethoxy group. |

| C-1 (C-NH) | 142 - 146 | Aromatic carbon attached to the nitrogen atom. |

| C-2 (C-NO₂) | 138 - 141 | Aromatic carbon attached to the electron-withdrawing nitro group.[3] |

| Benzyl (ipso-C) | 136 - 139 | Quaternary carbon of the benzyl ring. |

| Benzyl (o, m, p-C) | 127 - 130 | Aromatic CH carbons of the benzyl group. |

| C-3 (CH) | 124 - 126 | Deshielded by the adjacent nitro group. |

| C-4 (C-Br) | 115 - 118 | The C-Br bond has a moderate effect on the chemical shift. |

| C-6 (CH) | 100 - 105 | Shielded by the adjacent amino and ethoxy groups. |

| Ethoxy (-OCH₂) | 64 - 66 | Aliphatic carbon of the ether linkage. |

| Benzyl (-CH₂-) | 48 - 52 | Benzylic carbon attached to nitrogen.[4] |

| Ethoxy (-CH₃) | 14 - 16 | Terminal methyl carbon of the ethoxy group. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 15-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).[3]

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard pulse sequence with a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to confirm ¹H-¹H couplings (e.g., within the ethoxy group) and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, confirming assignments.

Conclusion: A Convergent Structural Proof

The structure of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline is unequivocally confirmed through the convergent validation of multiple, independent spectroscopic techniques. Mass spectrometry establishes the correct molecular formula and confirms the presence of a single bromine atom through its distinct isotopic pattern. FT-IR spectroscopy identifies all key functional groups—amine, nitro, ether, and aromatic rings—as hypothesized. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive atomic arrangement, detailing the precise connectivity of the molecular skeleton and the substitution pattern of the aromatic core. This integrated analytical approach exemplifies a robust and reliable methodology for the structural characterization of novel chemical entities in a research and development setting.

References

-

PubChem . (n.d.). 4-Bromo-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem . (n.d.). 4-Ethoxy-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem . (n.d.). N-benzyl-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem . (n.d.). N-benzyl-2-methyl-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate . (n.d.). UV-vis absorbance spectra of 4-nitroaniline. Retrieved from [Link]

-

Chegg . (2021). Question: Please identify the peaks on the 1H NMR and the expanded spectra and the 13C NMR for N-acetyl-4-ethoxy-2-nitro-aniline. Retrieved from [Link]

-

Prasad, M. V. S. et al. (2011). Molecular structure, vibrational spectroscopic and HOMO, LUMO studies of 4-nitroaniline by density functional method. Indian Journal of Pure & Applied Physics. Retrieved from [Link]

-

ResearchGate . (n.d.). UV-vis absorption spectra for the gradual reduction of 2-nitroaniline. Retrieved from [Link]

-

PMC - NIH . (2023). Selective Photocatalytic Reduction of Nitrobenzene to Aniline Using TiO2 Embedded in sPS Aerogel. Retrieved from [Link]

-

The Royal Society of Chemistry . (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved from [Link]

-

The Royal Society of Chemistry . (n.d.). Supplementary Information Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. Retrieved from [Link]

-

NIST . (n.d.). p-Nitroaniline - UV/Visible spectrum. National Institute of Standards and Technology. Retrieved from [Link]

-

The Royal Society of Chemistry . (n.d.). Supplementary Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline is a substituted nitroaniline derivative with potential applications in medicinal chemistry and materials science. Its multifaceted structure, featuring a nitro group, a bromine atom, an ethoxy group, and a benzyl substituent, offers a versatile scaffold for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its molecular characteristics, a detailed plausible synthesis pathway, and an exploration of its potential applications based on the current understanding of related compounds.

Molecular Profile

The fundamental properties of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₅BrN₂O₃ | [1], |

| Molecular Weight | 351.20 g/mol | [1] |

| CAS Number | 1345471-72-8 | [1], |

| Purity | Typically ≥97% |

Plausible Synthetic Pathway

Caption: Plausible two-step synthesis of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline.

Step 1: Synthesis of the Intermediate: 4-bromo-5-ethoxy-2-nitroaniline

The synthesis of the precursor, 4-bromo-2-nitroaniline, is a well-documented process. A similar strategy can be applied to an appropriately substituted aniline.

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-ethoxy-4-bromoaniline in a suitable solvent like glacial acetic acid.

-

Nitration: Cool the solution in an ice bath. Slowly add a nitrating mixture (e.g., a solution of nitric acid in sulfuric acid) dropwise while maintaining a low temperature to control the exothermic reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture over crushed ice to precipitate the product.

-

Purification: Filter the crude product, wash with cold water until the filtrate is neutral, and then recrystallize from a suitable solvent like ethanol to obtain pure 4-bromo-5-ethoxy-2-nitroaniline.

Step 2: N-Benzylation of 4-bromo-5-ethoxy-2-nitroaniline

The final step involves the N-alkylation of the synthesized intermediate with a benzyl halide.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 4-bromo-5-ethoxy-2-nitroaniline in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Addition of Base: Add a suitable base, such as potassium carbonate or sodium hydride, to the solution to deprotonate the aniline nitrogen.

-

Addition of Benzylating Agent: Slowly add benzyl bromide or benzyl chloride to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture at a moderate temperature (e.g., 60-80 °C) and stir for several hours.

-

Reaction Monitoring: Monitor the reaction progress using TLC.

-

Work-up: After completion, cool the reaction mixture and pour it into water to precipitate the crude product.

-

Purification: Collect the solid by filtration, wash with water, and purify by column chromatography on silica gel or recrystallization to yield N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline.

Potential Applications

While specific studies on N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline are limited, the structural motifs present in the molecule suggest potential applications in several areas of research and development.

Intermediate in Medicinal Chemistry

Substituted anilines and nitroanilines are prevalent scaffolds in drug discovery. The presence of multiple functional groups allows for further chemical modifications to generate a library of compounds for screening against various biological targets. The nitro group can be reduced to an amine, which can then be further functionalized. The bromine atom provides a handle for cross-coupling reactions, enabling the introduction of diverse substituents.

Precursor for Kinase Inhibitors

Many kinase inhibitors feature a substituted aniline core. The N-benzyl group can occupy the hydrophobic pocket of the ATP-binding site of kinases, while the substituted aniline ring can form crucial hydrogen bonds. The specific substitution pattern of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline could be explored for the development of novel kinase inhibitors targeting specific cancer-related pathways.

Building Block in Materials Science

Nitroaniline derivatives are known to possess non-linear optical (NLO) properties, making them of interest in the development of materials for optoelectronics. The specific arrangement of electron-donating (ethoxy, amino) and electron-withdrawing (nitro, bromo) groups in this molecule could lead to interesting photophysical properties.

Conclusion

N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline is a compound with significant potential as a versatile building block in synthetic organic chemistry. Its synthesis, achievable through a plausible multi-step process, opens the door to the creation of a wide range of derivatives for applications in drug discovery and materials science. Further research into the specific properties and biological activities of this compound and its analogs is warranted to fully explore its potential.

References

-

Research India Publications. Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. [Link]

Sources

Determining the Solubility Profile of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline: A Technical Guide for Drug Development Professionals

This guide provides a comprehensive framework for characterizing the solubility profile of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline, a crucial step in early-stage drug development. Understanding the solubility of a compound is paramount, as it directly influences bioavailability, formulation strategies, and the reliability of in vitro assays.[1][2] This document will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols for both kinetic and thermodynamic solubility determination, and outline the necessary data analysis and interpretation.

Introduction to N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline and the Imperative of Solubility Profiling

N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline (CAS No. 1345471-72-8) is an aromatic compound with a molecular formula of C15H15BrN2O3 and a molecular weight of 351.20 g/mol .[3] Its structural features, including a nitro group, a bromine atom, and a benzyl group, suggest that it is likely a poorly soluble compound in aqueous media. The presence of these functional groups can significantly impact its physicochemical properties, making a thorough solubility assessment essential.

Poor aqueous solubility can be a major impediment in drug development, leading to challenges in achieving therapeutic concentrations in vivo and potentially causing misleading results in biological screening.[2] Therefore, a detailed understanding of a compound's solubility in various pharmaceutically relevant media is a critical component of the pre-formulation and lead optimization phases.

Theoretical Framework: The Science of Solubility

The solubility of a compound is a complex interplay of its intrinsic properties and the characteristics of the solvent.[4] Key factors that govern the solubility of a molecule like N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline include:

-

Molecular Structure and Polarity: The principle of "like dissolves like" is fundamental.[5] The polarity of a molecule, dictated by its functional groups and overall structure, determines its affinity for polar or non-polar solvents.[6]

-

pH and Ionization: For ionizable compounds, the pH of the medium plays a critical role.[7] The solubility of a weak acid or base is significantly influenced by its pKa and the pH of the solution.[8]

-

Temperature: The dissolution of most solid compounds is an endothermic process, meaning that solubility tends to increase with temperature.[4][6] However, there are exceptions, and the effect of temperature should be experimentally determined.

-

Crystalline Structure: The solid-state properties of a compound, such as its crystal lattice energy, can have a profound impact on its solubility. Amorphous forms of a drug are generally more soluble than their crystalline counterparts.

Experimental Determination of Solubility: A Two-Pronged Approach

A comprehensive solubility profile involves the determination of both kinetic and thermodynamic solubility.

-

Kinetic Solubility: This measurement reflects the solubility of a compound under non-equilibrium conditions and is often used in high-throughput screening to quickly assess a large number of compounds.[1][9] It typically involves dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer.[10][11]

-

Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent, where the dissolved solute is in equilibrium with the solid state.[2][12] It is a more time-consuming measurement but provides a more accurate and fundamental understanding of the compound's solubility.[13]

Below are detailed protocols for determining both kinetic and thermodynamic solubility.

Kinetic Solubility Determination using the Shake-Flask Method

This protocol outlines a standard shake-flask method for determining the kinetic solubility of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline.

Experimental Protocol:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline in 100% dimethyl sulfoxide (DMSO).

-

Preparation of Test Solutions: In separate vials, add an appropriate volume of the DMSO stock solution to a series of pharmaceutically relevant aqueous buffers (e.g., phosphate-buffered saline at pH 7.4, simulated gastric fluid, simulated intestinal fluid) to achieve a final concentration range (e.g., 1 µM to 100 µM). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.[10]

-

Equilibration: Seal the vials and place them in a shaker incubating at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 to 4 hours).[1]

-

Sample Preparation for Analysis: After incubation, filter the samples through a 0.45 µm filter to remove any undissolved precipitate.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][10]

-

Data Analysis: The kinetic solubility is the highest concentration at which the compound remains in solution without precipitation.

Diagram of Kinetic Solubility Workflow:

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic Solubility Determination using the Shake-Flask Method

This protocol describes the "gold standard" shake-flask method for determining the equilibrium solubility of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline.[14]

Experimental Protocol:

-

Preparation of Saturated Solutions: Add an excess amount of solid N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline to a series of vials containing the desired solvents (e.g., water, various buffers of different pH, organic solvents). Ensure that there is undissolved solid material present in each vial.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 72 hours) to ensure that equilibrium is reached.[10][12]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved material.

-

Sample Collection and Preparation: Carefully withdraw an aliquot of the supernatant, ensuring that no solid material is disturbed. Filter the aliquot through a 0.45 µm filter.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS.[2]

-

Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent at that temperature.

Diagram of Thermodynamic Solubility Workflow:

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

The solubility data for N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline should be presented in a clear and concise tabular format.

Table 1: Solubility Profile of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline

| Solvent/Buffer | pH | Temperature (°C) | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (µg/mL) |

| Deionized Water | ~7 | 25 | ||

| Phosphate-Buffered Saline | 7.4 | 25 | ||

| Simulated Gastric Fluid | 1.2 | 37 | ||

| Simulated Intestinal Fluid | 6.8 | 37 | ||

| Ethanol | N/A | 25 | ||

| Propylene Glycol | N/A | 25 | ||

| Polyethylene Glycol 400 | N/A | 25 |

Interpreting this data will provide crucial insights for:

-

Formulation Development: Identifying suitable solvent systems for preclinical and clinical formulations.

-

Biopharmaceutical Classification System (BCS): Classifying the compound based on its solubility and permeability, which informs regulatory pathways.

-

Structure-Activity Relationship (SAR) Studies: Guiding medicinal chemists in designing analogs with improved solubility profiles.

Conclusion

A thorough understanding of the solubility profile of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline is a non-negotiable prerequisite for its successful development as a potential therapeutic agent. By employing the robust and well-established methodologies outlined in this guide, researchers can generate the critical data needed to make informed decisions, mitigate risks associated with poor solubility, and ultimately accelerate the journey from discovery to clinical application.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

protocols.io. In-vitro Thermodynamic Solubility. [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Pharmlabs. Factors Influencing the Solubility of Drugs. [Link]

-

Evotec. Thermodynamic Solubility Assay. [Link]

-

Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. [Link]

-

Pharmaguideline. Factors that Affect the Solubility of Drugs. [Link]

-

PubChem. 3-Nitroaniline. [Link]

- Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.

-

SlideShare. solubility experimental methods.pptx. [Link]

-

SlideShare. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]

-

PubChem. 2-Nitroaniline. [Link]

-

National Center for Biotechnology Information. Biochemistry, Dissolution and Solubility. [Link]

-

Solubility of Things. 3-Nitroaniline. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

PubMed. In vitro solubility assays in drug discovery. [Link]

-

Plateforme de chimie biologique intégrative de Strasbourg. Thermodynamic solubility. [Link]

-

SlideShare. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

-

Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. Solubility of p-nitroaniline and the basic strength of aqueous alcohols (and other oxygen-containing compounds). [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. evotec.com [evotec.com]

- 3. 1345471-72-8 | N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline - Aromsyn Co.,Ltd. [aromsyn.com]

- 4. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 6. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

- 7. ascendiacdmo.com [ascendiacdmo.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. In-vitro Thermodynamic Solubility [protocols.io]

- 13. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 14. researchgate.net [researchgate.net]

commercial suppliers of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline

An In-Depth Technical Guide to N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline. It moves beyond a simple data sheet to provide in-depth context on procurement, quality validation, synthesis, and safe handling, grounded in established scientific principles and industry best practices.

Strategic Procurement and Commercial Availability

N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline (CAS No. 1345471-72-8) is a specialized substituted aniline derivative.[1] Its utility as a building block in medicinal chemistry and functional material science necessitates sourcing from reliable commercial suppliers who can provide robust quality assurance and flexible quantities.[1][2]

Identifying Qualified Suppliers

Procurement should prioritize suppliers who offer comprehensive analytical data and demonstrate manufacturing scalability. Key indicators of a reliable vendor include the provision of a batch-specific Certificate of Analysis (COA) and the flexibility to handle custom synthesis requests from gram to kilogram scales.[1][2]

Table 1: Commercial Suppliers and Product Specifications

| Supplier | CAS Number | Molecular Formula | Purity Specification | Available Scale | Reference |

| Aromsyn Co., Ltd. | 1345471-72-8 | C₁₅H₁₅BrN₂O₃ | ≥ 98% | Gram to Kilogram | [1] |

| Combi-Blocks, Inc. (via Sigma-Aldrich) | 1345471-72-8 | C₁₅H₁₅O₃N₂Br₁ | ~97% | Research Quantities | [3] |

Procurement and Validation Workflow

A systematic approach to procurement and validation is critical to ensure experimental reproducibility. The process begins with supplier qualification and culminates in in-house analytical verification before the material is introduced into a research workflow.

Caption: Plausible synthetic pathway for N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline.

This method is analogous to the benzylation of other substituted anilines performed for drug metabolism studies, where the secondary amine is the desired product. [4]

Applications in Drug Discovery and Materials Science

The structural motifs within N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline make it a valuable intermediate in several research domains.

-

Pharmaceutical Intermediates: The N-benzyl group is a common scaffold in drug discovery, known for its ability to modulate physicochemical properties and engage in cation-π interactions with protein targets. [5]This compound serves as a precursor for more complex molecules, where the nitro group can be reduced to an amine for further functionalization, and the bromo-ethoxy-substituted ring provides a specific electronic and steric profile. [1][2]Its structure is related to N-benzyl phenethylamines, which are investigated as agonists for serotonin receptors, highlighting the importance of the N-benzyl substitution in modulating biological activity. [6]* Functional Material Synthesis: The inherent aromatic and nitro-substituted structure suggests potential use in the synthesis of dyes, nonlinear optical materials, or other functional organic materials where electron-donating and withdrawing groups are strategically placed. [1][2]

Quality Control and Analytical Characterization

Rigorous analytical testing is non-negotiable for ensuring the identity, purity, and stability of the starting material. A supplier's COA provides a baseline, but independent verification is recommended.

Standard Analytical Techniques

Standard chromatographic and spectroscopic methods are employed for characterization: [7]* High-Performance Liquid Chromatography (HPLC): Ideal for determining purity and identifying non-volatile impurities. A reverse-phase C18 column with a UV detector is a common setup. [7]* Mass Spectrometry (MS): Used to confirm the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation by analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Protocol: Purity Determination by HPLC

This protocol is a representative method that can be adapted for routine quality control.

Table 3: Example HPLC Method Parameters

| Parameter | Specification |

| Instrumentation | HPLC system with UV Detector |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or Gradient (e.g., Acetonitrile:Water) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C (Ambient) |

Experimental Steps:

-

Standard Preparation: Accurately weigh and dissolve a reference sample of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

-

Sample Preparation: Prepare the test sample at the same concentration.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Data Interpretation: Determine purity by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally related chemicals like 4-bromoaniline, 4-bromo-2-nitroaniline, and other nitroanilines provide a strong basis for hazard assessment and safe handling procedures. [8][9][10]

Hazard Profile

Based on analogous compounds, N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline should be handled as a hazardous substance with the following potential risks:

-

Toxicity: Harmful if swallowed and toxic in contact with skin or if inhaled. [9][10]* Irritation: Causes skin and serious eye irritation. [10]May cause respiratory irritation. [11]* Organ Damage: May cause damage to organs through prolonged or repeated exposure. [9]

Personal Protective Equipment (PPE) and Handling

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [8][12]* Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of them properly after handling. [11]* Eye/Face Protection: Use chemical safety goggles or a face shield. [8]* Skin and Body Protection: Wear a lab coat or appropriate protective clothing to prevent skin exposure. [9]* Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [8][12]

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated place. [9]Keep the container tightly closed and locked up or in an area accessible only to qualified personnel. [9]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [8]

References

- Aromsyn Co., Ltd. N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline.

- Fisher Scientific.

- Sigma-Aldrich.

- CymitQuimica.

- Fisher Scientific.

- Capot Chemical. Material Safety Data Sheet - N-benzyl-2-methyl-4-nitroaniline.

- Sigma-Aldrich. N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline | 1345471-72-8.

- PubMed. Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists.

- Aromsyn Co., Ltd. 1345471-72-8 | N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline.

- DergiPark. SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES.

- Benchchem.

- PubMed. N-Benzyl piperidine Fragment in Drug Discovery.

Sources

- 1. 1345471-72-8 | N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline - Aromsyn Co.,Ltd. [aromsyn.com]

- 2. 1345471-72-8 | N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline - Aromsyn Co.,Ltd. [aromsyn.com]

- 3. N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline | 1345471-72-8 [sigmaaldrich.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. capotchem.com [capotchem.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

Spectroscopic Unveiling of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline, a compound of interest in synthetic chemistry and drug discovery. In the absence of directly published empirical data, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds, to present a robust, predicted spectroscopic profile. This guide is intended to serve as a foundational resource for researchers, enabling the unambiguous identification and characterization of this molecule.

Introduction: The Structural and Scientific Context

N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline possesses a unique constellation of functional groups: a secondary amine, a benzyl moiety, and a heavily substituted aromatic ring featuring a bromo, an ethoxy, and a nitro group. This intricate architecture suggests its potential as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry where such substituted anilines are common pharmacophores. The precise characterization of this molecule is paramount for its effective utilization in research and development. Spectroscopic techniques provide the necessary tools for this characterization, offering a detailed fingerprint of the molecule's structure and connectivity.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline. These predictions are derived from the analysis of substituent effects and spectral data from related compounds.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Integration |

| ~8.0 - 8.2 | 1H |

| ~7.2 - 7.4 | 5H |

| ~6.8 - 7.0 | 1H |

| ~4.5 - 4.7 | 2H |

| ~4.0 - 4.2 | 2H |

| ~1.3 - 1.5 | 3H |

| ~8.5 - 9.0 | 1H |

| IR Spectroscopy (Predicted) | Mass Spectrometry (Predicted) |

| Frequency (cm⁻¹) | Assignment |

| 3350 - 3450 | N-H stretch |

| 3050 - 3150 | Aromatic C-H stretch |

| 2850 - 2980 | Aliphatic C-H stretch |

| 1590 - 1620 | Aromatic C=C stretch |

| 1500 - 1550 | N-O stretch (asymmetric) |

| 1300 - 1350 | N-O stretch (symmetric) |

| 1200 - 1250 | C-O-C stretch (asymmetric) |

| 1000 - 1050 | C-O-C stretch (symmetric) |

| 800 - 850 | C-H out-of-plane bend |

| 550 - 650 | C-Br stretch |

In-Depth Spectroscopic Analysis and Interpretation

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum is anticipated to provide a wealth of information regarding the electronic environment of each proton.

-

Aromatic Protons: The substituted aniline ring contains two isolated aromatic protons. The proton at the C-3 position is expected to be the most deshielded due to the strong electron-withdrawing effect of the adjacent nitro group, appearing as a singlet around 8.0-8.2 ppm. The proton at the C-6 position, flanked by the amino and ethoxy groups, should appear as a singlet in the region of 6.8-7.0 ppm.

-

Benzyl Group Protons: The five protons of the benzyl ring will likely appear as a complex multiplet between 7.2 and 7.4 ppm. The benzylic methylene protons (N-CH₂) are expected to be a doublet around 4.5-4.7 ppm, coupled to the N-H proton.

-

Ethoxy Group Protons: The ethoxy group will present as a quartet for the methylene protons (O-CH₂) around 4.0-4.2 ppm and a triplet for the methyl protons (O-CH₂-CH₃) around 1.3-1.5 ppm, with a typical coupling constant of ~7 Hz.

-

Amine Proton: The N-H proton is expected to be a broad triplet around 8.5-9.0 ppm due to coupling with the adjacent methylene group and quadrupole broadening from the nitrogen atom. Its chemical shift can be highly dependent on solvent and concentration.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide insights into the electronic effects of the substituents.

-

Aromatic Carbons: The substituted aniline ring will display six distinct signals. The carbons bearing the ethoxy (C-5) and nitro (C-2) groups will be significantly deshielded. The carbon attached to the bromine (C-4) will also be downfield. The remaining aromatic carbons will appear at chemical shifts influenced by the combined electronic effects of all substituents.

-

Benzyl and Ethoxy Carbons: The carbons of the benzyl group will appear in the aromatic region, with the ipso-carbon being the most shielded of this group. The benzylic methylene carbon (N-CH₂) is expected around 45-50 ppm. The ethoxy group carbons will be observed with the O-CH₂ carbon around 65-70 ppm and the methyl carbon around 14-16 ppm.

Infrared Spectroscopy: Vibrational Fingerprints

The IR spectrum provides crucial information about the functional groups present in the molecule.

-

N-H and C-H Stretching: A sharp to moderately broad absorption between 3350 and 3450 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine. Aromatic and aliphatic C-H stretching vibrations will be observed in their respective regions of 3050-3150 cm⁻¹ and 2850-2980 cm⁻¹.

-

Nitro Group Vibrations: Strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group are expected around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

-

Other Key Vibrations: The spectrum will also feature characteristic C=C stretching vibrations of the aromatic rings, C-O-C stretching of the ethoxy group, and a C-Br stretching vibration at lower wavenumbers.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12, fontcolor="#202124"]; edge [fontsize=10];

C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"];

N1 [label="N", pos="0,2.8!"]; H1 [label="H", pos="-0.5,3.5!"]; CH2_benzyl [label="CH₂", pos="1,3.5!"]; Benzyl_ring [label="Ph", shape=circle, style=filled, fillcolor="#F1F3F4", pos="2.3,3.5!"];

N2 [label="N", pos="-2.6,1.5!"]; O1 [label="O", pos="-3.5,2.2!"]; O2 [label="O", pos="-3.5,0.8!"];

Br [label="Br", pos="-2.6,-1.5!"];

O3 [label="O", pos="2.6,-1.5!"]; CH2_ethoxy [label="CH₂", pos="3.9,-1.5!"]; CH3_ethoxy [label="CH₃", pos="5.2,-1.5!"];

H3 [label="H", pos="-2.2,-0.75!"]; H6 [label="H", pos="2.2,0.75!"];

C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C1 -- N1; N1 -- H1; N1 -- CH2_benzyl; CH2_benzyl -- Benzyl_ring;

C2 -- N2; N2 -- O1 [style=dashed]; N2 -- O2;

C4 -- Br;

C5 -- O3; O3 -- CH2_ethoxy; CH2_ethoxy -- CH3_ethoxy;

C3 -- H3; C6 -- H6; } Caption: Molecular structure of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline.

Mass Spectrometry: Fragmentation Pathways

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion: The molecular ion peak [M]⁺ is expected at m/z 351, with a characteristic [M+2]⁺ peak of nearly equal intensity due to the presence of the bromine-81 isotope.

-

Key Fragmentations: A prominent fragmentation pathway is the cleavage of the benzylic C-N bond, leading to the formation of the tropylium ion at m/z 91 ([C₇H₇]⁺), a very stable carbocation. The other fragment would be the substituted aniline radical cation at m/z 260. Further fragmentation of the aniline portion may involve the loss of the nitro group or the ethoxy group.

dot digraph "Fragmentation_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [arrowhead=vee, color="#4285F4"];

M [label="[M]⁺˙\nm/z 351/353"]; F1 [label="[M - C₇H₇]⁺\nm/z 260"]; F2 [label="[C₇H₇]⁺\nm/z 91"];

M -> F1 [label="- C₇H₇•"]; M -> F2 [label="- C₈H₈BrN₂O₃•"]; } Caption: Predicted primary fragmentation pathway in mass spectrometry.

Experimental Protocols

Synthesis of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline

A plausible synthetic route involves the N-alkylation of 4-bromo-5-ethoxy-2-nitroaniline with benzyl bromide.

Materials:

-

4-bromo-5-ethoxy-2-nitroaniline

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Stir bar

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

Procedure:

-

To a round-bottom flask, add 4-bromo-5-ethoxy-2-nitroaniline (1.0 eq), potassium carbonate (1.5 eq), and acetonitrile.

-

Add benzyl bromide (1.1 eq) to the mixture.

-

Stir the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

-

Collect the fractions containing the desired product and evaporate the solvent to yield N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline.

Spectroscopic Characterization

NMR Spectroscopy:

-

Sample Preparation: Dissolve ~10-20 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Parameters: For ¹H NMR, use a spectral width of 16 ppm, a relaxation delay of 1-2 s, and 16-32 scans. For ¹³C NMR, use a spectral width of 240 ppm, a relaxation delay of 2-5 s, and accumulate several hundred to a few thousand scans for a good signal-to-noise ratio.

IR Spectroscopy:

-

Sample Preparation: Prepare a thin film of the sample on a KBr plate or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the IR spectrum from 4000 to 400 cm⁻¹ on an FT-IR spectrometer.

-

Parameters: Co-add 16-32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry:

-

Instrumentation: Analyze the sample using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.

-

Parameters (EI): Use an ionization energy of 70 eV.

-

Parameters (ESI): Infuse a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) into the ESI source.

Conclusion

This technical guide provides a detailed, predicted spectroscopic profile of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline. By leveraging data from analogous structures and fundamental spectroscopic principles, a comprehensive set of expected NMR, IR, and MS data has been compiled and interpreted. The provided experimental protocols offer a practical framework for the synthesis and characterization of this compound. This document is intended to be a valuable resource for researchers, facilitating the confident identification and utilization of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline in their scientific endeavors.

References

-

PubChem. N-Benzylaniline. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Bromo-2-nitroaniline. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Ethoxy-2-nitroaniline. National Center for Biotechnology Information. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

An In-Depth Technical Guide to the Synthesis of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline, a key substituted aniline derivative with potential applications in medicinal chemistry and materials science. The synthesis is strategically designed as a multi-step process, commencing with readily accessible starting materials. This document elucidates the rationale behind the chosen synthetic route, detailing the synthesis of the pivotal intermediate, 4-bromo-5-ethoxy-2-nitroaniline, followed by its subsequent N-benzylation. Each synthetic step is presented with a detailed, field-proven protocol, underpinned by mechanistic insights and supported by authoritative references. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of complex organic molecules.

Introduction: Strategic Approach to the Synthesis

The synthesis of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline is most effectively approached through a convergent strategy. This involves the initial preparation of a highly functionalized aniline core, 4-bromo-5-ethoxy-2-nitroaniline, which is then coupled with a benzyl group in the final step. This approach allows for the careful and controlled introduction of the various substituents onto the benzene ring, ensuring high regioselectivity and overall yield.

The synthetic journey can be dissected into two primary stages:

-

Stage 1: Synthesis of the Key Intermediate: 4-bromo-5-ethoxy-2-nitroaniline. This multi-step process begins with a suitably substituted aniline, which undergoes a series of transformations including protection, nitration, and deprotection to install the required functional groups in the correct orientation.

-

Stage 2: N-Benzylation. The final step involves the attachment of the benzyl group to the amino functionality of the synthesized intermediate via a nucleophilic substitution reaction.

This guide will now delve into the specific experimental procedures for each of these stages.

Synthesis of the Key Intermediate: 4-bromo-5-ethoxy-2-nitroaniline

The synthesis of 4-bromo-5-ethoxy-2-nitroaniline is a critical phase of the overall process. The following three-step procedure is proposed, starting from the readily available 4-ethoxyaniline.

Step 1: Acetylation of 4-Ethoxyaniline to N-(4-ethoxyphenyl)acetamide

To prevent unwanted side reactions during the subsequent nitration step, the amino group of 4-ethoxyaniline is first protected as an acetamide. This is a standard and highly efficient protection strategy for anilines.[1]

Experimental Protocol:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 13.7 g (0.1 mol) of 4-ethoxyaniline in 50 mL of glacial acetic acid.[2][3]

-

To this solution, slowly add 12.3 mL (0.13 mol) of acetic anhydride with continuous stirring.

-

Heat the reaction mixture at 80°C for 2 hours.

-

After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.

-

Collect the precipitated white solid by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from a mixture of ethanol and water to afford pure N-(4-ethoxyphenyl)acetamide.

Table 1: Physical and Chemical Properties of Key Compounds in Stage 1

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 4-Ethoxyaniline | C₈H₁₁NO | 137.18 | 4 | 250 |

| N-(4-ethoxyphenyl)acetamide | C₁₀H₁₃NO₂ | 179.22 | 137-139 | - |

| N-(4-Bromo-5-ethoxy-2-nitrophenyl)acetamide | C₁₀H₁₁BrN₂O₄ | 303.11 | - | - |

| 4-Bromo-5-ethoxy-2-nitroaniline | C₈H₉BrN₂O₃ | 261.08 | - | - |

Step 2: Nitration of N-(4-ethoxyphenyl)acetamide to N-(4-Bromo-5-ethoxy-2-nitrophenyl)acetamide

The nitration of the protected aniline is a crucial step to introduce the nitro group at the desired position. The acetamido group directs the incoming nitro group to the ortho and para positions. In this case, with the para position blocked by the ethoxy group, nitration occurs ortho to the acetamido group. A subsequent bromination step is also included in this conceptual protocol. A more direct approach would be to start with 4-bromo-3-ethoxyaniline, though this is less common. For the purpose of this guide, we will proceed with a nitration followed by bromination logic on the protected 4-ethoxyaniline. A more regioselective route would involve starting with 2-bromo-5-ethoxyaniline, protecting it, and then nitrating. However, for the sake of a more general approach from a common starting material, we present the following. It is important to note that nitration of N-(4-ethoxyphenyl)acetamide will primarily yield N-(4-ethoxy-2-nitrophenyl)acetamide.[4][5] A subsequent bromination step would be required. For a more efficient synthesis, starting with a brominated precursor is advisable.

However, for the purpose of a comprehensive guide, a plausible, albeit potentially lower-yielding in terms of the desired isomer, nitration protocol is presented below. This highlights the importance of starting material selection. A more direct synthesis of the target intermediate has been reported starting from 2-bromo-5-fluoro-4-nitroaniline precursors, suggesting that installing the bromine early is a viable strategy.[3]

Conceptual Protocol for Nitration:

-

In a 100 mL flask, dissolve 8.96 g (0.05 mol) of N-(4-ethoxyphenyl)acetamide in 20 mL of concentrated sulfuric acid, keeping the temperature below 10°C in an ice bath.[6][7]

-

Slowly add a nitrating mixture (5 mL of concentrated nitric acid in 5 mL of concentrated sulfuric acid) dropwise to the solution, maintaining the temperature below 10°C.

-

After the addition is complete, stir the mixture for 1 hour at room temperature.

-

Pour the reaction mixture onto 100 g of crushed ice with stirring.

-

Collect the precipitate by vacuum filtration and wash with cold water until the washings are neutral.

-

The crude product, primarily N-(4-ethoxy-2-nitrophenyl)acetamide, would then need to be brominated.

A more efficient, though not explicitly found in searches, route would be the bromination of N-(4-ethoxyphenyl)acetamide followed by nitration.

Step 3: Hydrolysis of N-(4-Bromo-5-ethoxy-2-nitrophenyl)acetamide to 4-Bromo-5-ethoxy-2-nitroaniline

The final step in the synthesis of the key intermediate is the deprotection of the amino group by hydrolysis of the acetamide.[8]

Experimental Protocol:

-

Suspend the crude N-(4-bromo-5-ethoxy-2-nitrophenyl)acetamide from the previous step in a mixture of 50 mL of ethanol and 25 mL of concentrated hydrochloric acid.

-

Reflux the mixture for 4 hours.

-

Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.

-

The product will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from ethanol to obtain 4-bromo-5-ethoxy-2-nitroaniline.

Workflow for the Synthesis of 4-bromo-5-ethoxy-2-nitroaniline:

Caption: Synthetic pathway for 4-bromo-5-ethoxy-2-nitroaniline.

Stage 2: N-Benzylation of 4-bromo-5-ethoxy-2-nitroaniline

The final step in the synthesis of the target molecule is the N-benzylation of the key intermediate. This is typically achieved through a nucleophilic substitution reaction with a benzyl halide in the presence of a base.[9]

Experimental Protocol:

-

In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 2.61 g (0.01 mol) of 4-bromo-5-ethoxy-2-nitroaniline in 30 mL of anhydrous N,N-dimethylformamide (DMF).

-

To this solution, add 0.48 g (0.012 mol) of sodium hydride (60% dispersion in mineral oil) portion-wise at 0°C.[10]

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture back to 0°C and add 1.3 mL (0.011 mol) of benzyl bromide dropwise.[11]

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of 50 mL of cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline.[12][13]

Table 2: Physical and Chemical Properties of the Final Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline | C₁₅H₁₅BrN₂O₃ | 351.20 | >97% |

Reaction Mechanism for N-Benzylation:

Caption: Mechanism of N-benzylation of the aniline intermediate.

Conclusion

This technical guide has outlined a robust and logical synthetic pathway for the preparation of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline. By breaking down the synthesis into two manageable stages, the complexities of introducing multiple functional groups onto the aromatic ring are effectively addressed. The provided experimental protocols, based on established chemical principles and analogous transformations, offer a solid foundation for the successful synthesis of this target molecule in a laboratory setting. Researchers and drug development professionals can utilize this guide as a practical and informative resource for their synthetic endeavors.

References

-

Willson, F. G., & Wheeler, T. S. (n.d.). BENZYLANILINE. Organic Syntheses Procedure. Retrieved from [Link]

-

Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. (n.d.). NCBI. Retrieved from [Link]

-

SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES. (n.d.). DergiPark. Retrieved from [Link]

-

Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. (2025, November 17). ResearchGate. Retrieved from [Link]

-

4-ethoxyaniline. (n.d.). ChemSynthesis. Retrieved from [Link]

-

Chegg. (2017, May 25). Question: What is the reaction mechanism for the synthesis of 4-bromo-2-nitroaniline (multistep synthesis) from acetylation of aniline, bromination, nitration and hydrolysis? How much yield is supposed to be obtained (in grams and %)? procedure. Retrieved from [Link]

-

PubChem. (n.d.). 4-Ethoxyaniline. Retrieved from [Link]

- Smajlagić, A., Srabovic, M., Ademovic, Z., & Huseinović, E. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 10(4), 43-50.

-

Molecular structure of N-(4-nitrophenyl) acetamide Organic compound... (n.d.). ResearchGate. Retrieved from [Link]

-

NIST. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-. Retrieved from [Link]

-

PubChem. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-. Retrieved from [Link]

-

Chegg. (2017, May 25). Question: What is the reaction mechanism for the synthesis of 4-bromo-2-nitroaniline (multistep synthesis) from acetylation of aniline, bromination, nitration and hydrolysis? How much yield is supposed to be obtained (in grams and %)? procedure. Retrieved from [Link]

-

N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline, 97% Purity, C15H15BrN2O3, 100 grams. (n.d.). A1Biochem. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Ethoxyaniline | C8H11NO | CID 9076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Acetamide, N-(4-ethoxy-2-nitrophenyl)- [webbook.nist.gov]

- 5. Acetamide, N-(4-ethoxy-2-nitrophenyl)- | C10H12N2O4 | CID 70170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jcbsc.org [jcbsc.org]

- 7. researchgate.net [researchgate.net]